1-Fmoc-4-(hydroxymethyl)piperidine
Overview
Description
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Solid Phase Peptide Synthesis (SPPS)
- SPPS is a key technology for the production of pharmaceutical grade peptides .
- In this context, 3- (diethylamino)propylamine (DEAPA) was identified to be a viable alternative to piperidine for Fmoc removal .
- In addition, the use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives .
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Chemical Synthesis
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Peptide Synthesis
- Fmoc compounds are particularly useful in solution- and solid-phase peptide synthesis .
- A study has developed a mild method for an efficient removal of the Fmoc group in ionic liquid .
- The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .
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Ionic Liquid Applications
- A study has developed a mild method for an efficient removal of the Fmoc group in ionic liquid .
- The combination of a weak base such as triethylamine and [Bmim][BF 4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters .
- The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .
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Diketopiperazine Formation in Solid-Phase Peptide Synthesis
- Diketopiperazine (DKP) formation is a ubiquitous side reaction in solid-phase peptide synthesis (SPPS) that is highly sequence-dependent .
- DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine, which conventionally employs piperidine .
- In this study, alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSXYVXBGQKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-4-(hydroxymethyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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